

# The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

**Cat. No.:** B1389417

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Serendipitous Discovery and Rise of a Pharmacological Powerhouse

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the enduring power of chemical synthesis in shaping modern medicine. Its journey from a 19th-century chemical curiosity to a cornerstone of contemporary drug design is a compelling narrative of scientific inquiry and therapeutic innovation. Unlike many privileged scaffolds that are abundant in nature, indazole is a rare find in the natural world, making its prominence in pharmaceuticals a direct result of the ingenuity of synthetic and medicinal chemists.<sup>[1][2][3]</sup>

The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.<sup>[4]</sup> In a foundational experiment, Fischer subjected o-hydrazinobenzoic acid to heat, anticipating the formation of an anhydride. Instead, through intramolecular condensation and cyclization, he serendipitously created 3-indazolone, laying the groundwork for the exploration of this novel heterocyclic system.<sup>[4]</sup> A decade later, Jacobson provided a more direct route to the parent 1H-indazole via the diazotization and subsequent intramolecular cyclization of o-toluidine.<sup>[4]</sup> These early synthetic endeavors, born from fundamental chemical exploration, unlocked the door to a class of compounds that would later prove to possess a remarkable breadth of biological activities.

It was not until the mid-20th century that the therapeutic potential of indazoles began to be realized, with the discovery of the anti-inflammatory properties of benzydamine.<sup>[4]</sup> This pivotal moment marked the transition of the indazole scaffold from a subject of academic interest to a viable pharmacophore, sparking a wave of research that continues to this day. The isosteric relationship of indazole to biologically significant scaffolds such as indole and benzimidazole further fueled this interest, leading to its current status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.<sup>[5]</sup>

This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental physicochemical properties to its diverse applications in modern drug discovery. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanisms of action of key indazole-containing drugs, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic efficacy.

## The Physicochemical Landscape of Indazole: A Foundation for Drug Design

The therapeutic versatility of the indazole scaffold is deeply rooted in its unique physicochemical properties. As a bicyclic aromatic system containing two nitrogen atoms, indazole exhibits a delicate balance of electronic and steric features that render it an exceptional building block for medicinal chemists.

Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.<sup>[6]</sup> This stability is attributed to its benzenoid character, which confers a high degree of aromaticity.<sup>[6]</sup> The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic signature, creating a scaffold that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen atom). This dual hydrogen bonding capability is a critical feature that allows indazole-containing molecules to engage in specific and high-affinity interactions with biological targets.

The lipophilicity of the indazole ring is another key property that contributes to its success as a pharmacophore. It is generally more lipophilic than its bioisosteric counterpart, phenol, which can lead to improved pharmacokinetic properties, such as enhanced cell membrane

permeability and reduced susceptibility to phase I and II metabolism. This can translate to improved oral bioavailability and a more favorable half-life *in vivo*.

The pKa of the indazole ring system is also a crucial consideration in drug design. With a pKa of approximately 1.3 for the protonated form, indazole is a weak base. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

The structural rigidity of the bicyclic indazole core provides a well-defined framework for the precise spatial orientation of substituent groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The ability to functionalize the indazole ring at multiple positions provides medicinal chemists with a high degree of control over the molecule's properties, enabling the fine-tuning of its pharmacological profile.

## Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold has evolved significantly since the pioneering work of Fischer and Jacobson. A diverse array of synthetic methodologies now exists, providing access to a wide range of substituted indazoles. These methods can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.

### Classical Approaches: Time-Tested and Versatile

The Jacobson synthesis remains a widely used method for the preparation of 1H-indazoles. This classical approach involves the diazotization of an appropriately substituted o-toluidine derivative, followed by intramolecular cyclization.

A significant advancement in indazole synthesis was the development of methods utilizing o-fluorobenzonitriles as starting materials. Reaction with hydrazine hydrate provides a direct route to 3-amino-1H-indazoles, which are valuable intermediates for further functionalization.

### Modern Methodologies: Efficiency and Precision

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the indazole scaffold is no exception. Palladium-catalyzed

intramolecular C-N bond formation from o-alkynyl azoarenes has emerged as a powerful and efficient method for the construction of the indazole ring. Furthermore, metal-free approaches, such as the reaction of N-tosylhydrazones with nitroaromatic compounds, offer an environmentally benign alternative for the synthesis of 1H-indazoles.

The choice of synthetic route is often dictated by the desired substitution pattern on the indazole core and the availability of starting materials. The following sections will provide detailed, step-by-step protocols for the synthesis of several key indazole-containing drugs, illustrating the practical application of these synthetic strategies.

## The Therapeutic Impact of Indazole-Containing Drugs: A Showcase of Versatility

The indazole scaffold is at the heart of a growing number of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas. This section will highlight four prominent examples, detailing their mechanisms of action, synthetic pathways, and clinical significance.

### Benzydamine: A Pioneering Anti-Inflammatory Agent

One of the earliest success stories of the indazole scaffold, benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile.<sup>[4]</sup> Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory, analgesic, and anesthetic effects through a multi-faceted mechanism of action.<sup>[5]</sup>  
<sup>[7]</sup>

**Mechanism of Action:** Benzydamine's primary mechanism involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 $\beta$  (IL-1 $\beta$ ).<sup>[5][8]</sup> By reducing the production of these key inflammatory mediators, benzydamine effectively dampens the inflammatory cascade.<sup>[8]</sup> Additionally, it exhibits membrane-stabilizing properties and can block voltage-gated sodium channels, contributing to its local anesthetic effects.<sup>[7]</sup>

#### Experimental Protocol: Synthesis of Benzydamine

The synthesis of benzydamine can be achieved through the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative.<sup>[9][10]</sup> Subsequent reduction with sodium thiosulfate yields a transient hydrazine, which undergoes spontaneous intramolecular hydrazide formation.<sup>[9][10]</sup> Treatment of the resulting enolate with 3-chloro-1-dimethylaminopropane affords benzydamine.<sup>[9][10]</sup>

A detailed, step-by-step synthesis is as follows:

- Step 1: N-Benzylation of Methyl Anthranilate: To a solution of methyl anthranilate in a suitable solvent such as ethanol, add benzyl chloride and a base like potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N-benzyl methyl anthranilate.
- Step 2: Nitrosation: Dissolve the N-benzyl methyl anthranilate in acetic acid and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the reaction for a designated period and then pour it into ice water. Extract the N-nitroso derivative with an organic solvent like diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Step 3: Reduction and Cyclization: Dissolve the N-nitroso intermediate in a suitable solvent and add a solution of sodium thiosulfate in water. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This in situ reduction generates a hydrazine that spontaneously cyclizes to form the indazolone core.
- Step 4: Alkylation: To a solution of the indazolone intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride at 0°C. Stir the mixture for a short period, then add 3-chloro-1-dimethylaminopropane. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude benzydamine by column chromatography or recrystallization.

## Granisetron: A Selective 5-HT3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.<sup>[4]</sup> It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.<sup>[4]</sup>

**Mechanism of Action:** Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.<sup>[1]</sup> This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.<sup>[1]</sup> Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the initiation of the emetic reflex.<sup>[1][3][4]</sup>

#### Experimental Protocol: Synthesis of Granisetron

The synthesis of granisetron typically involves the amide coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.<sup>[11][12]</sup>

- **Step 1: Preparation of 1-Methyl-indazole-3-carbonyl chloride:** 1-Methylindazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride, in an inert solvent like dichloromethane, often with a catalytic amount of DMF.<sup>[13][14]</sup> The reaction mixture is typically stirred at room temperature until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.
- **Step 2: Amide Coupling:** The resulting 1-methyl-indazole-3-carbonyl chloride is dissolved in a suitable solvent, and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is added, along with a base such as triethylamine to neutralize the HCl generated during the reaction.<sup>[13]</sup> The reaction is stirred until completion.
- **Step 3: Workup and Purification:** The reaction mixture is then washed with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.<sup>[15]</sup> The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated. The crude granisetron can be purified by recrystallization or column chromatography.
- **Step 4: Salt Formation:** For pharmaceutical use, the granisetron base is often converted to its hydrochloride salt by treating a solution of the base in a suitable solvent, such as ethanol, with an ethanol solution of hydrogen chloride.<sup>[15]</sup>

# Pazopanib and Axitinib: Targeted Cancer Therapy Through Kinase Inhibition

Pazopanib and axitinib are potent, orally available multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly renal cell carcinoma (RCC).[\[16\]](#)[\[17\]](#) Both drugs feature the indazole scaffold as a key structural element.

**Mechanism of Action:** Pazopanib and axitinib primarily target the vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[\[16\]](#)[\[18\]](#)[\[19\]](#) By inhibiting VEGFRs, these drugs block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, effectively cutting off the tumor's blood supply.[\[18\]](#)[\[19\]](#)

- Pazopanib is a multi-targeted TKI that inhibits VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[\[3\]](#)[\[16\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#) This broad spectrum of activity contributes to its efficacy in various solid tumors.
- Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[\[18\]](#)[\[20\]](#)[\[24\]](#) Its high selectivity for VEGFRs may contribute to a more favorable side-effect profile compared to less selective TKIs.[\[18\]](#)

## Experimental Protocol: Synthesis of Pazopanib

A common synthetic route to pazopanib starts from 3-methyl-6-nitro-1H-indazole.[\[13\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

- Step 1: Reduction of the Nitro Group: The nitro group of 3-methyl-6-nitro-1H-indazole is reduced to an amino group using a reducing agent such as tin(II) chloride dihydrate in the presence of hydrochloric acid.[\[13\]](#)[\[25\]](#)[\[27\]](#)
- Step 2: N-Methylation: The resulting 3-methyl-1H-indazol-6-amine is then N-methylated. This can be achieved through various methods, including reductive amination with paraformaldehyde and sodium borohydride.[\[13\]](#)[\[25\]](#)
- Step 3: Regioselective N-Methylation of the Indazole Ring: The N,3-dimethyl-1H-indazol-6-amine is then subjected to a regioselective methylation on the N2 position of the indazole

ring, for example, using trimethyl orthoformate in the presence of a strong acid like sulfuric acid, to yield N,2,3-trimethyl-2H-indazol-6-amine.[13]

- Step 4: Coupling with the Pyrimidine Moiety: The N,2,3-trimethyl-2H-indazol-6-amine is then coupled with a suitable pyrimidine derivative, such as N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
- Step 5: Final Coupling to Form Pazopanib: The final step involves a nucleophilic aromatic substitution reaction between the pyrimidine intermediate and 5-amino-2-methylbenzenesulfonamide in the presence of a catalytic amount of hydrochloric acid to yield pazopanib.[29]

#### Experimental Protocol: Synthesis of Axitinib

The synthesis of axitinib can be achieved through a multi-step sequence, with a key step being the construction of the indazole core. A representative synthesis might involve:

- Step 1: Preparation of a Substituted Indazole: A suitably substituted aniline, such as 2-amino-6-methylbenzenethiol, can be converted to the corresponding indazole derivative through diazotization followed by intramolecular cyclization.
- Step 2: Functionalization of the Indazole Core: The indazole core is then further functionalized to introduce the necessary substituents for the subsequent coupling reactions.
- Step 3: Suzuki Coupling: A key step in many axitinib syntheses is a Suzuki coupling reaction to introduce the vinylpyridine side chain. This typically involves the reaction of a halogenated indazole intermediate with a vinylpyridineboronic acid derivative in the presence of a palladium catalyst.
- Step 4: Final Amide Formation: The final step involves the formation of the amide bond between the indazole-containing intermediate and the appropriate side chain to yield axitinib.

## Quantitative Data and Visualizations

To provide a clearer understanding of the properties and mechanisms of these indazole-containing drugs, the following tables summarize key quantitative data, and Graphviz diagrams illustrate the relevant signaling pathways.

**Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Selected Indazole-Containing Drugs**

| Property                   | Benzydamine                          | Granisetron      | Pazopanib        | Axitinib           |
|----------------------------|--------------------------------------|------------------|------------------|--------------------|
| Molecular Weight ( g/mol ) | 309.4                                | 312.4            | 437.5            | 386.5              |
| LogP                       | 3.5                                  | 2.6              | 3.4              | 3.2                |
| pKa                        | 8.8 (basic)                          | 9.0 (basic)      | 5.3 (basic)      | 5.6 (basic)        |
| Bioavailability (%)        | ~87 (oral)                           | ~60 (oral)       | 14-39 (oral)     | ~58 (oral)         |
| Protein Binding (%)        | <20                                  | ~65              | >99.9            | >99                |
| Half-life (hours)          | ~13                                  | 9-12             | ~31              | 2.5-6.1            |
| Metabolism                 | Oxidation, conjugation, dealkylation | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/5) |
| Excretion                  | Primarily renal                      | Renal and fecal  | Primarily fecal  | Primarily fecal    |

Data compiled from various sources, including PubChem and drug bank entries.

**Table 2: Comparative Pharmacodynamic Properties of Selected Indazole-Containing Drugs**

| Drug        | Target(s)                                   | IC <sub>50</sub> / K <sub>i</sub>                         | Therapeutic Effect                       |
|-------------|---------------------------------------------|-----------------------------------------------------------|------------------------------------------|
| Benzydamine | Pro-inflammatory cytokines (TNF- $\alpha$ ) | ED <sub>50</sub> ~25 $\mu$ M for TNF- $\alpha$ inhibition | Anti-inflammatory, Analgesic, Anesthetic |
| Granisetron | 5-HT <sub>3</sub> Receptor                  | K <sub>i</sub> ~ 0.8 nM                                   | Antiemetic                               |
| Pazopanib   | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit        | 10 nM, 30 nM, 47 nM, 84 nM, 74 nM                         | Anti-angiogenic, Anti-tumor              |
| Axitinib    | VEGFR1, VEGFR2, VEGFR3                      | 0.1 nM, 0.2 nM, 0.1-0.3 nM                                | Anti-angiogenic, Anti-tumor              |

IC<sub>50</sub> and K<sub>i</sub> values are approximate and can vary depending on the assay conditions. Data compiled from multiple research articles and databases.[\[3\]](#)[\[16\]](#)[\[20\]](#)[\[22\]](#)[\[24\]](#)[\[30\]](#)

## Signaling Pathway Diagrams

Benzodamine's Inhibition of Pro-inflammatory Cytokine Production



[Click to download full resolution via product page](#)

Caption: Benzydamine inhibits the production of pro-inflammatory cytokines like TNF- $\alpha$ .

Granisetron's Antagonism of the 5-HT3 Receptor

[Click to download full resolution via product page](#)

Caption: Granisetron blocks the 5-HT3 receptor, preventing serotonin-induced emesis.

[Click to download full resolution via product page](#)

Caption: Pazopanib and Axitinib inhibit VEGFR, blocking downstream signaling for angiogenesis.

## Conclusion and Future Directions

The journey of the indazole scaffold from a laboratory curiosity to a privileged structure in medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological insight. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and tunable lipophilicity, have made it a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The successful development of drugs targeting a diverse array of proteins, from enzymes like kinases to ion channels and cytokine pathways, underscores the broad applicability of this chemical class.

The future of indazole-based drug discovery remains bright. Advances in synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly expand the accessible chemical space of indazole derivatives, enabling the creation of even more complex and finely-tuned molecules. The integration of computational chemistry and machine learning into the drug discovery process will further accelerate the identification of novel indazole-based compounds with desired pharmacological profiles.

Furthermore, a deeper understanding of the biological roles of various targets will continue to unveil new opportunities for the application of the indazole scaffold. From neurodegenerative diseases to infectious agents, the potential for indazole-containing molecules to address unmet medical needs is vast. The continued exploration of structure-activity relationships, coupled with a focus on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating the promise of the indazole scaffold into the next generation of life-saving medicines.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jstage.jst.go.jp](#) [jstage.jst.go.jp]
- 2. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [selleckchem.com](#) [selleckchem.com]
- 4. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 5. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [pfizermedical.com](#) [pfizermedical.com]
- 8. [researchgate.net](#) [researchgate.net]
- 9. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy-induced nausea and vomiting | Semantic Scholar [semanticscholar.org]
- 10. [cusabio.com](#) [cusabio.com]
- 11. [mdpi.com](#) [mdpi.com]
- 12. [benchchem.com](#) [benchchem.com]
- 13. [benchchem.com](#) [benchchem.com]
- 14. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 15. Page loading... [guidechem.com]
- 16. [medchemexpress.com](#) [medchemexpress.com]
- 17. [bocsci.com](#) [bocsci.com]
- 18. [academic.oup.com](#) [academic.oup.com]
- 19. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects | Semantic Scholar [semanticscholar.org]
- 20. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 21. [researchgate.net](#) [researchgate.net]
- 22. [selleckchem.com](#) [selleckchem.com]
- 23. [researchgate.net](#) [researchgate.net]
- 24. [apexbt.com](#) [apexbt.com]
- 25. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 26. [rroij.com](#) [rroij.com]

- 27. preprints.org [preprints.org]
- 28. researchgate.net [researchgate.net]
- 29. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1389417#discovery-and-significance-of-the-indazole-scaffold-in-medicinal-chemistry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)